N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide
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Overview
Description
N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide is a chemical compound with the molecular formula C6H17NO2SSi. It is known for its unique structural features, which include a trimethylsilyl group attached to a methanesulfonamide moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylmethanesulfonamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Silylation Reactions: It is often used as a silylating agent to introduce trimethylsilyl groups into other molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. Reaction conditions vary depending on the desired transformation but often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various silylated derivatives, while silylation reactions produce trimethylsilyl-substituted compounds.
Scientific Research Applications
N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in silylation reactions to protect functional groups.
Biology: The compound is employed in the modification of biomolecules, aiding in the study of biological processes.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide exerts its effects involves the transfer of the trimethylsilyl group to other molecules. This silylation process can protect reactive functional groups, enhance the stability of compounds, and modify the physical and chemical properties of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.
Comparison with Similar Compounds
N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide can be compared with other silylating agents such as:
N,N-dimethyltrimethylsilylamine: Similar in structure but lacks the methanesulfonamide moiety.
Trimethylsilyl chloride: A more reactive silylating agent often used in similar applications.
N,O-bis(trimethylsilyl)acetamide: Another silylating agent with different reactivity and applications.
The uniqueness of this compound lies in its combination of the trimethylsilyl group with the methanesulfonamide moiety, providing distinct reactivity and stability compared to other silylating agents.
Properties
IUPAC Name |
N,N-dimethyl-1-trimethylsilylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NO2SSi/c1-7(2)10(8,9)6-11(3,4)5/h6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKENHIRANBIYKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO2SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567857 |
Source
|
Record name | N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137474-32-9 |
Source
|
Record name | N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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